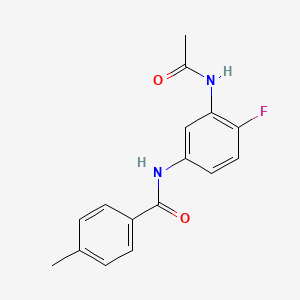
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide works by activating a protein called REV-ERBα, which plays a key role in regulating the body's circadian rhythm. By activating this protein, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide can help to increase energy metabolism and improve overall metabolic function. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to increase the production of mitochondria, which are the energy-producing organelles in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide are numerous and varied. Some of the most notable effects include increased energy metabolism, improved insulin sensitivity, and enhanced endurance and physical performance. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is its ability to selectively target specific tissues and organs, which makes it a useful tool in scientific research. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has a relatively short half-life, which allows for precise dosing and control in lab experiments. However, one of the limitations of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are numerous potential future directions for research on 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide. Some of the most promising areas of research include its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in the sports industry. Additionally, further research is needed to fully understand the long-term effects of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide on human health and to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process requires a high degree of expertise and precision to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been the subject of numerous scientific studies that have explored its potential applications in various fields. Some of the most promising areas of research include its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in the sports industry.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14-11(15)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZXRSHMVUZHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)





![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
